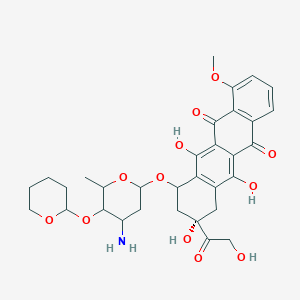

pirarubicin

Description

Properties

Molecular Formula |

C32H37NO12 |

|---|---|

Molecular Weight |

627.6 g/mol |

IUPAC Name |

(9S)-7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14?,17?,19?,21?,22?,31?,32-/m0/s1 |

InChI Key |

KMSKQZKKOZQFFG-MJTHYZEOSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |

Isomeric SMILES |

CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |

Synonyms |

4'-O-tetrahydropyranyladriamycin 4'-O-tetrahydropyranyldoxorubicin 4'-O-tetrapyranyldoxorubicin pirarubicin pirarubicin hydrochloride Théprubicine thepirubicin Theprubicin therarubicin THP-ADM THP-adriamycin THP-DOX THP-doxorubicin |

Origin of Product |

United States |

Historical Context of Anthracycline Development

The story of anthracyclines began with the discovery of daunorubicin (B1662515) in the 1960s. wikipedia.org Researchers from Farmitalia Research Laboratories in Italy isolated this red-pigmented compound from a strain of the soil bacterium Streptomyces peucetius. wikipedia.orgnih.gov Around the same time, French scientists also discovered the compound, naming it rubidomycin. wikipedia.org Daunorubicin was adopted as the international name and demonstrated activity against murine tumors, and later, in clinical trials, against leukemia and lymphomas. wikipedia.org

This initial success spurred further research, leading to the isolation of doxorubicin (B1662922) from a mutated strain of S. peucetius. wikipedia.org Doxorubicin differs from daunorubicin by the addition of a hydroxyl group at the 14th carbon position, a modification that significantly broadened its anticancer activity to include a wide range of solid tumors. wikipedia.orguniversiteitleiden.nl The discovery of these first-generation anthracyclines was a landmark in cancer therapy, establishing a new class of effective chemotherapeutic agents. wikipedia.orgresearchgate.net The success of daunorubicin and doxorubicin prompted the synthesis of thousands of analogues in an effort to discover compounds with improved therapeutic profiles. wikipedia.org From this extensive research, other clinically important anthracyclines such as epirubicin (B1671505) and idarubicin (B193468) were developed and adopted for worldwide use. wikipedia.org

Pirarubicin S Position Within the Anthracycline Class

Pirarubicin (B1684484), also known as (4'-O-tetrahydropyranyl) doxorubicin (B1662922) or THP, is a semi-synthetic derivative of doxorubicin. ontosight.ainih.gov It was developed in 1979 by Umezawa and colleagues. iiarjournals.org The defining chemical feature of this compound is the attachment of a tetrahydropyranyl group to the 4'-position of the daunosamine (B1196630) sugar moiety of the doxorubicin molecule. universiteitleiden.nlontosight.ai This structural alteration makes this compound more lipophilic, or fat-soluble, compared to its parent compound, doxorubicin. nih.govkarger.comkarger.com

The basic structure of anthracyclines consists of a tetracyclic aglycone with an anthraquinone (B42736) backbone, linked to a sugar molecule via a glycosidic bond. wikipedia.orguniversiteitleiden.nl In the case of this compound, this core structure is that of doxorubicin. The modification at the sugar moiety is a key differentiator that influences its biological properties. ontosight.ai

Table 1: Key Anthracycline Compounds

| Compound | Parent Compound | Key Structural Difference from Parent |

|---|---|---|

| Doxorubicin | Daunorubicin (B1662515) | Addition of a hydroxyl group at the C-14 position. universiteitleiden.nl |

| Epirubicin (B1671505) | Doxorubicin | Epimerization at the 4'-position of the sugar moiety. universiteitleiden.nl |

| Idarubicin (B193468) | Daunorubicin | Lacks the methoxy (B1213986) group at the C-4 position of the aglycone. universiteitleiden.nl |

| This compound | Doxorubicin | Addition of a tetrahydropyranyl group at the 4'-O-position of the sugar. ontosight.ai |

Rationale for Pirarubicin Research in Preclinical Oncology

DNA Intercalation and Topoisomerase II Inhibition

A central mechanism of this compound's antineoplastic activity is its ability to physically insert itself into the DNA double helix and disrupt the function of critical enzymes involved in DNA topology. ontosight.aiwikipedia.orgcancer.gov This interaction forms stable complexes with DNA, which interferes with nucleic acid synthesis. mims.com

This compound, like other anthracyclines, possesses a planar polyaromatic quinone structure that allows it to slide between the base pairs of the DNA helix, a process known as intercalation. wikipedia.orgoncodaily.comacs.org While specific binding site sequences for this compound are a subject of detailed study, intercalating agents generally show a preference for insertion at 5'-pyrimidine-purine-3' steps in the DNA sequence. researchgate.net The drug's hydrophobic anthraquinone (B42736) group buries itself deeply within the intercalation site to engage in stacking interactions with the DNA bases. acs.org Studies using calf thymus DNA have confirmed that intercalation is the main binding mode for this compound. researchgate.net

Beyond simple intercalation, this compound actively interacts with topoisomerase II, a nuclear enzyme essential for managing DNA topology during replication and transcription. ontosight.aiwikipedia.orgoncodaily.com this compound stabilizes the transient complex formed between topoisomerase II and DNA after the enzyme has created a double-strand break. oncodaily.com By preventing the subsequent re-ligation of these breaks, this compound effectively traps the enzyme on the DNA, leading to an accumulation of DNA double-strand breaks and ultimately triggering apoptotic cell death. iiarjournals.orgoncodaily.com This inhibition of the topoisomerase II-DNA polymerase complex is a key factor in its cytotoxic effect. toku-e.com

The combined effects of DNA intercalation and topoisomerase II poisoning directly inhibit the fundamental processes of DNA replication and repair. wikipedia.orgcancer.govcellagentech.com The physical presence of the intercalated drug obstructs the progression of DNA and RNA polymerases along the DNA template, thereby halting nucleic acid synthesis. wikipedia.orgmims.com Furthermore, research has demonstrated that this compound can significantly inhibit the Nucleotide Excision Repair (NER) pathway, a critical mechanism for repairing damaged DNA. plos.org In one study, this compound showed a potent ability to reduce NER activity. plos.org

Research Findings on this compound's Inhibition of Nucleotide Excision Repair (NER)

| Compound | Maximum Inhibition (%) | Incubation Time (hours) | Source |

|---|---|---|---|

| This compound | ~97% | 0.5 | plos.org |

| Mitoxantrone | ~82% | 16 | plos.org |

| 9-aminoacridine | ~49% | 2.5 | plos.org |

Reactive Oxygen Species Generation and Oxidative Stress Pathways

In addition to its nuclear effects, this compound's mechanism involves its chemical activity in the cellular cytoplasm, specifically its ability to generate damaging free radicals. ontosight.aipatsnap.com This process is a known contributor to the cytotoxic effects of anthracyclines. iiarjournals.orgoncodaily.com

The tetracyclic quinone moiety of this compound can undergo redox cycling, a process that generates reactive oxygen species (ROS). patsnap.comoncodaily.com This process requires molecular oxygen to produce free radicals such as superoxide (B77818) (O₂•−) and hydrogen peroxide (H₂O₂). iiarjournals.orgnih.govnih.gov Studies have shown that this compound induces the production of H₂O₂ in cancer cell lines, and that cells resistant to hydrogen peroxide show suppressed apoptosis when treated with this compound, confirming the role of H₂O₂ in its mechanism. iiarjournals.orgnih.gov The presence of metal ions, particularly copper(II), has been shown to facilitate this ROS generation, leading to the formation of reactive species from H₂O₂ and Cu(I). nih.govresearchgate.netiiarjournals.org

The ROS generated by this compound, such as hydrogen peroxide and superoxide radicals, cause significant oxidative damage to cellular components, including DNA, proteins, and cell membranes. ontosight.aipatsnap.com This oxidative DNA damage is a crucial aspect of this compound's anticancer activity. iiarjournals.orgresearchgate.netiiarjournals.org Studies using plasmid DNA have demonstrated that this compound, in the presence of copper(II), induces DNA damage through the action of ROS. nih.goviiarjournals.org This oxidative damage, combined with the DNA cleavage resulting from topoisomerase II inhibition and intercalation, contributes to mitochondrial dysfunction and the activation of caspases, ultimately leading to programmed cell death or apoptosis. iiarjournals.org

Apoptosis Induction Pathways

This compound is a potent inducer of apoptosis, a controlled process of cell death that is crucial for eliminating cancerous cells. nih.gov This process is triggered through several interconnected pathways.

General Mechanisms of Apoptosis Induction

The induction of apoptosis by this compound is significantly linked to the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2). spandidos-publications.comnih.goviiarjournals.org This oxidative stress is a key initiator of cellular damage, particularly to DNA and mitochondria, which in turn activates apoptotic signaling. spandidos-publications.comfrontiersin.org Studies have shown that this compound treatment leads to a decrease in mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway. spandidos-publications.comiiarjournals.org This disruption of mitochondrial function leads to the release of pro-apoptotic factors into the cytoplasm. frontiersin.org

In various cancer cell lines, including leukemia and bladder cancer, this compound has been shown to induce apoptosis by modulating the expression of key regulatory proteins. iiarjournals.orgspandidos-publications.com For instance, it can decrease the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, thereby promoting cell death. spandidos-publications.comportlandpress.com

Caspase Cascade Activation

A central feature of apoptosis is the activation of a family of proteases known as caspases. This compound treatment has been demonstrated to activate this caspase cascade. iiarjournals.orgportlandpress.com The process often begins with the release of cytochrome c from the mitochondria into the cytoplasm. frontiersin.orgfrontiersin.org Cytosolic cytochrome c then participates in the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9. nih.govexp-oncology.com.ua

Activated caspase-9, in turn, cleaves and activates effector caspases, most notably caspase-3. iiarjournals.orgportlandpress.comnih.gov Caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation. iiarjournals.orgiiarjournals.org Research has shown a significant increase in caspase-3 and caspase-9 activity in cells treated with this compound, confirming the involvement of this cascade in its apoptotic mechanism. iiarjournals.orgportlandpress.com The activation of caspase-8, another initiator caspase typically associated with the extrinsic apoptotic pathway, can also be triggered, which can then cleave Bid, leading to mitochondrial engagement and amplification of the apoptotic signal. exp-oncology.com.ua

Cell Cycle Arrest and Checkpoint Activation

This compound disrupts the normal progression of the cell cycle, a key mechanism for inhibiting the proliferation of cancer cells. nih.gov

Specific Cell Cycle Phase Perturbations (e.g., G0/G1 phase arrest)

This compound has been shown to induce cell cycle arrest at different phases depending on the cell type and experimental conditions. spandidos-publications.comnih.gov Notably, in several cancer cell lines, including hepatocellular carcinoma and rabbit conjunctival fibroblasts, this compound treatment leads to an arrest in the G0/G1 phase of the cell cycle. nih.govmedsci.orgresearchgate.net This prevents cells from entering the S phase, the period of DNA synthesis, thereby halting their proliferation. nih.gov In other contexts, such as in certain bladder cancer and multidrug-resistant osteosarcoma cell lines, this compound has been observed to cause an arrest in the G2/M phase. spandidos-publications.comnih.govspandidos-publications.com This prevents the cells from proceeding into mitosis.

| Cell Line | Observed Cell Cycle Arrest Phase | Reference |

|---|---|---|

| Hepatocellular Carcinoma Cells (Huh7, MHCC-97H) | G0/G1 phase | medsci.org |

| Rabbit Conjunctival Fibroblasts (RCF) | G0/G1 phase | nih.gov |

| 5637 Bladder Cancer Cells | G2/M phase | spandidos-publications.comspandidos-publications.com |

| Multidrug-Resistant Osteosarcoma Cells (MG63/DOX) | G2/M phase | nih.gov |

Cyclin-Dependent Kinase (CDK) Regulation

The progression through the cell cycle is tightly regulated by the activity of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, cyclins. mdpi.com this compound exerts its cell cycle arrest effects by modulating the expression and activity of these key regulatory molecules. spandidos-publications.comnih.gov

In multidrug-resistant osteosarcoma cells, this compound has been found to downregulate the expression of cyclin B1. spandidos-publications.comnih.gov It also affects the phosphorylation status of Cdc2 (also known as CDK1), a critical kinase for entry into mitosis. nih.gov Specifically, this compound treatment increases the inhibitory phosphorylation of Cdc2 at Thr14/Tyr15 and decreases the activating phosphorylation at Thr161. nih.gov This leads to a decrease in the activity of the Cdc2-cyclin B1 complex, thereby causing a G2/M arrest. nih.gov

Furthermore, in some cancer models, this compound has been shown to decrease the expression of cyclin D1 and cyclin E, which are crucial for the G1/S transition. spandidos-publications.com The regulation of CDK inhibitors, such as p21, also plays a role. While this compound alone may induce only a limited expression of p21, its combination with other agents can lead to increased p21 levels, which inhibits G1/S phase CDK-cyclin complexes and contributes to G0/G1 arrest. medsci.orgnih.gov

Modulation of Gene Expression Profiles

This compound can significantly alter the gene expression profiles of cancer cells, influencing pathways related to cell death, proliferation, and differentiation. nih.govsciencerepository.org

Research has demonstrated that this compound treatment can lead to changes in the expression of genes involved in apoptosis. spandidos-publications.com For example, it has been shown to decrease the expression of the anti-apoptotic gene Bcl-2 and increase the expression of the pro-apoptotic gene Bax. spandidos-publications.com

In the context of cervical cancer cells, this compound has been found to decrease the expression of Ubiquitin-Specific Peptidase 22 (USP22), a protein implicated in tumorigenesis, by inhibiting the phosphorylation of CREB-1, a transcription factor that binds to the USP22 promoter. spandidos-publications.com

Transcriptomic Analysis of this compound-Treated Cells

Transcriptomic analysis of cells treated with this compound and related compounds has revealed significant alterations in gene expression profiles. While specific comprehensive transcriptomic studies solely on this compound are not widely detailed in the provided results, the broader context of anthracycline and chemotherapy resistance points to extensive changes in the expression of genes involved in key cellular processes. For instance, in breast cancer, transcriptomic profiling has been instrumental in identifying differentially expressed genes (DEGs) associated with resistance to therapies, which often involve pathways that this compound also modulates. nih.govnih.gov Such analyses typically identify hundreds to thousands of up- and down-regulated genes, providing a global view of the cellular response to the drug. nih.gov

Identification of Differentially Expressed Genes

Studies on this compound and similar agents have identified several key differentially expressed genes that mediate its effects and the development of resistance. A notable example is the upregulation of ATG4B, a cysteine peptidase crucial for autophagy, in cervical cancer cells treated with this compound. nih.gov This upregulation was found to occur at the mRNA level, with this compound enhancing the stability of ATG4B mRNA. nih.gov In hepatocellular carcinoma, treatment with this compound in combination with a RIPK1 inhibitor led to the upregulation of the cell cycle inhibitor p21. medsci.org Conversely, this compound has been shown to suppress the expression of genes like PCNA, cyclin D1, cyclin E, and the anti-apoptotic gene Bcl-2, while increasing the expression of the pro-apoptotic gene Bax in osteosarcoma cells. selleckchem.com

Signaling Pathway Perturbations (e.g., AKT-P21-dependent pathway, ERK activations)

This compound significantly perturbs critical intracellular signaling pathways that govern cell survival, proliferation, and death.

AKT-P21-dependent pathway: The AKT pathway, a central regulator of cell survival and proliferation, is a key target of this compound's action. mdpi.com In hepatocellular carcinoma, resistance to this compound has been linked to the RIPK1-AKT-P21 pathway. medsci.orgnih.gov Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) in conjunction with this compound treatment leads to a significant decrease in phosphorylated AKT (p-AKT) and a corresponding increase in p21, a cyclin-dependent kinase inhibitor. medsci.orgnih.gov This shift results in G0/G1 phase cell cycle arrest and enhanced anti-proliferative effects. medsci.org The central role of AKT is underscored by the finding that its phosphorylation can reverse the anti-proliferative effects of RIPK1 inhibition in the presence of this compound. medsci.orgnih.gov

ERK Activations: The Extracellular signal-regulated kinase (ERK) pathway, another crucial signaling cascade for cell proliferation and survival, is also modulated by this compound. amegroups.org Treatment of bladder cancer cells with this compound has been shown to dramatically increase the phosphorylation of both Akt and Erk1/2. frontiersin.orgnih.gov This activation is considered a pro-survival response by the cancer cells. frontiersin.org Interestingly, inhibiting either the AKT or the ERK pathway alone can lead to the compensatory activation of the other, suggesting a crosstalk between them. frontiersin.orgnih.gov Therefore, the simultaneous inhibition of both pathways, for instance by using the drug phenformin (B89758), acts synergistically with this compound to suppress bladder cancer growth. frontiersin.orgnih.gov The ROS-JNK signaling pathway has also been identified as a key player in the synergistic antitumor effect of this compound when combined with dichloroacetate (B87207) in liver cancer cells. oaepublish.com

MicroRNA Expression Modulation (e.g., miR-495-3p)

MicroRNAs (miRNAs), small non-coding RNAs that regulate gene expression, are significantly involved in the cellular response to this compound.

miR-495-3p: In triple-negative breast cancer (TNBC), resistance to this compound is associated with the downregulation of GRP78, an endoplasmic reticulum chaperone protein. mdpi.comfrontiersin.org This process is mediated by miR-495-3p. mdpi.comfrontiersin.org Introducing miR-495-3p mimics can suppress GRP78 expression, inactivate AKT, and thereby reverse this compound resistance. mdpi.comportlandpress.comresearchgate.net This suggests that the miR-495-3p/GRP78/Akt axis is a critical mechanism in determining the sensitivity of TNBC cells to this compound. researchgate.net

miR-34c-5p: In cervical cancer, this compound induces autophagy by downregulating miR-34c-5p. mdpi.com This downregulation leads to the upregulation of its target gene, ATG4B, a key player in autophagosome formation. mdpi.com Overexpression of miR-34c-5p can, in turn, decrease ATG4B levels and reduce autophagy in this compound-treated cells. mdpi.com

miR-22-5p: In the context of this compound-induced myocardial damage, the expression of miR-22-5p is reduced. nih.gov This miRNA targets the Rap1a gene, and its downregulation by this compound leads to the activation of the RAP1/ERK signaling pathway, contributing to cardiotoxicity. nih.gov

Autophagy Modulation

Autophagy is a cellular self-degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for breakdown and recycling. nih.gov This process plays a dual role in cancer, acting as either a tumor suppressor or a promoter of cell survival, particularly in response to chemotherapy. frontiersin.org this compound has been shown to be a significant modulator of autophagy. nih.gov

Induction or Inhibition of Autophagic Flux

This compound predominantly induces a cytoprotective autophagic response in various cancer cells, including those of the bladder, cervix, and in rabbit conjunctival fibroblasts. nih.govfrontiersin.orgnih.gov This means that the cancer cells activate autophagy as a survival mechanism to withstand the stress induced by the drug. nih.gov Studies have demonstrated that this compound treatment leads to an increase in autophagic flux, characterized by the formation of autophagosomes and their subsequent fusion with lysosomes. tandfonline.com This induction of protective autophagy can limit the therapeutic efficacy of this compound, and inhibiting this process has been shown to enhance the drug's cytotoxic effects. nih.govmdpi.com For instance, in cervical cancer cells, suppressing the this compound-induced autophagy significantly promoted cell death and apoptosis. nih.gov

Molecular Regulators of Autophagy

The modulation of autophagy by this compound is controlled by several key molecular regulators and pathways.

mTOR Signaling: The mammalian target of rapamycin (B549165) (mTOR) is a central negative regulator of autophagy. mdpi.com this compound has been found to induce autophagy in human bladder cancer cells by suppressing the mTOR signaling pathway. amegroups.orgfrontiersin.orgmdpi.com

ATG Proteins: Autophagy-related (ATG) proteins are essential for the formation of autophagosomes. mdpi.com As mentioned earlier, this compound induces autophagy in cervical cancer cells by upregulating ATG4B. nih.govmdpi.com This upregulation is achieved by increasing the stability of ATG4B mRNA. nih.gov In rabbit conjunctival fibroblasts, this compound treatment promoted autophagy by increasing the levels of Beclin 1, the Atg5/12 conjugate, and LC3B. nih.gov

PI3K/AKT Pathway: The PI3K/AKT/mTOR axis is a critical pathway that inhibits autophagy. mdpi.com this compound's influence on AKT phosphorylation, as detailed previously, is interconnected with its ability to modulate autophagy. frontiersin.org For example, the miR-495-3p/GRP78 axis reverses this compound resistance through the p-AKT/mTOR pathway, which is also a key regulator of autophagy. mdpi.comfrontiersin.orgportlandpress.com

The table below summarizes the key molecular regulators affected by this compound in the context of autophagy.

| Molecular Regulator | Effect of this compound | Cancer Type / Cell Model | Reference |

| mTOR Signaling | Suppression | Human Bladder Cancer | frontiersin.org, amegroups.org |

| ATG4B | Upregulation (mRNA stabilization) | Cervical Cancer | mdpi.com, nih.gov |

| Beclin 1 | Upregulation | Rabbit Conjunctival Fibroblasts | nih.gov |

| Atg5/12 conjugate | Upregulation | Rabbit Conjunctival Fibroblasts | nih.gov |

| LC3B | Upregulation | Rabbit Conjunctival Fibroblasts | nih.gov |

| AKT/mTOR Pathway | Modulation via miR-495-3p/GRP78 | Triple-Negative Breast Cancer | mdpi.com, frontiersin.org |

In Vitro Cellular Efficacy Studies

In vitro studies, which are conducted on cancer cells grown in a laboratory setting, provide initial insights into a drug's mechanism of action and its effectiveness against different types of cancer.

This compound has been evaluated against a wide array of cancer cell lines to determine its spectrum of activity. Research has shown that this compound demonstrates cytotoxic effects across various cancer types, including colon, breast, gynecologic, and osteosarcoma cell lines. nih.govcapes.gov.brspandidos-publications.com

For instance, studies on human colon cancer cell lines (HT-29, MoCR, DLD-1) and a human breast adenocarcinoma cell line (MCF-7) have shown that these cells are sensitive to this compound. nih.gov In a panel of ten gynecologic cancer cell lines, this compound was found to be more potent than doxorubicin in both doxorubicin-sensitive and doxorubicin-resistant lines. capes.gov.br The cell lines tested included ECC1, HEC1B, BG1, SKOV3, AN3, AE7, HEC1A, CAOV3, SKUT1B, and ME180. capes.gov.br

Furthermore, investigations using osteosarcoma cell lines, U2-OS and MG-63, also confirmed their sensitivity to this compound. spandidos-publications.com However, some studies have indicated that certain cancer cells, such as cervical cancer cell lines (C33A, SiHa, and HeLa), may exhibit resistance to this compound. tandfonline.com In a study on prostate cancer, no significant difference in sensitivity to this compound was observed between the parental DU145WT cell line and the more aggressive DU145J7 variant. frontiersin.org

Table 1: this compound Sensitivity in Various Cancer Cell Lines

| Cell Line | Cancer Type | Sensitivity to this compound | Citation |

|---|---|---|---|

| HT-29 | Human Colon Cancer | Sensitive | nih.gov |

| MoCR | Mouse Colon Cancer | Sensitive | nih.gov |

| DLD-1 | Human Colon Cancer | Sensitive | nih.gov |

| MCF-7 | Human Breast Adenocarcinoma | Sensitive | nih.gov |

| ECC1 | Gynecologic Cancer | Resistant to Doxorubicin, Sensitive to this compound | capes.gov.br |

| HEC1B | Gynecologic Cancer | Resistant to Doxorubicin, Sensitive to this compound | capes.gov.br |

| BG1 | Gynecologic Cancer | Resistant to Doxorubicin, Sensitive to this compound | capes.gov.br |

| SKOV3 | Gynecologic Cancer | Resistant to Doxorubicin, Sensitive to this compound | capes.gov.br |

| AN3 | Gynecologic Cancer | Sensitive | capes.gov.br |

| AE7 | Gynecologic Cancer | Sensitive | capes.gov.br |

| HEC1A | Gynecologic Cancer | Sensitive | capes.gov.br |

| CAOV3 | Gynecologic Cancer | Sensitive | capes.gov.br |

| SKUT1B | Gynecologic Cancer | Sensitive | capes.gov.br |

| ME180 | Gynecologic Cancer | Sensitive | capes.gov.br |

| U2-OS | Osteosarcoma | Sensitive | spandidos-publications.com |

| MG-63 | Osteosarcoma | Sensitive | spandidos-publications.com |

| C33A | Cervical Cancer | Resistant | tandfonline.com |

| SiHa | Cervical Cancer | Resistant | tandfonline.com |

| HeLa | Cervical Cancer | Resistant | tandfonline.commdpi.com |

| DU145WT | Prostate Cancer | Sensitive | frontiersin.org |

| DU145J7 | Aggressive Prostate Cancer | Sensitive | frontiersin.org |

The effectiveness of this compound is directly related to its concentration, a relationship known as the dose-response curve. Studies have consistently shown that this compound inhibits cancer cell growth in a dose-dependent manner. nih.govspandidos-publications.com This means that as the concentration of this compound increases, the number of surviving cancer cells decreases.

The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%, is a key metric in these studies. For this compound, the IC50 values vary depending on the cell line. For example, in colon and breast cancer cell lines (MoCR, DLD-1, HT-29, and MCF-7), the IC50 value for a styrene-maleic acid copolymer-pirarubicin formulation was approximately 1 µM. nih.gov In osteosarcoma cell lines, the IC50 values for this compound were 3.61 µg/ml for MG-63 cells and 0.47 µg/ml for U2-OS cells. spandidos-publications.com

In a panel of gynecologic cancer cell lines, this compound was found to be 1.6 to 3.4 times more potent than doxorubicin based on a comparison of their IC50 values. capes.gov.br However, in cervical cancer cell lines, the IC50 values were over 482 ng/ml, indicating a degree of resistance. tandfonline.com For HeLa cells, the IC50 of free this compound was reported to be 0.11 µg/mL at a physiological pH of 7.4. mdpi.com

Table 2: IC50 Values of this compound in Different Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Citation |

|---|---|---|---|

| MoCR | Mouse Colon Cancer | ~1 µM (SMA-pirarubicin) | nih.gov |

| DLD-1 | Human Colon Cancer | ~1 µM (SMA-pirarubicin) | nih.gov |

| HT-29 | Human Colon Cancer | ~1 µM (SMA-pirarubicin) | nih.gov |

| MCF-7 | Human Breast Adenocarcinoma | ~1 µM (SMA-pirarubicin) | nih.gov |

| MG-63 | Osteosarcoma | 3.61 µg/ml | spandidos-publications.com |

| U2-OS | Osteosarcoma | 0.47 µg/ml | spandidos-publications.com |

| Cervical Cancer Cell Lines | Cervical Cancer | >482 ng/ml | tandfonline.com |

| HeLa | Cervical Cancer | 0.11 µg/mL (at pH 7.4) | mdpi.com |

Clonogenic assays are a valuable tool for assessing the long-term effects of a cytotoxic agent on the ability of single cells to proliferate and form colonies. abcam.comresearchgate.net This assay provides a measure of reproductive cell death and long-term viability, which is distinct from short-term cytotoxicity assays. abcam.com

Studies have utilized clonogenic assays to evaluate the long-term impact of this compound on cancer cells. For example, in bladder cancer cells (UMUC3 and MB49), a clonogenic assay was used to demonstrate the synergistic effect of combining phenformin with this compound in suppressing colony formation. nih.gov This indicates that while this compound alone can inhibit long-term viability, its efficacy can be enhanced by other agents. The principle of the clonogenic assay involves seeding cells at a low density after treatment and allowing them to grow for a period, after which the resulting colonies are stained and counted to determine the surviving fraction. researchgate.net

In Vivo Animal Model Efficacy Studies

In vivo studies, conducted in living organisms, are crucial for evaluating the therapeutic potential of a drug in a more complex biological system that mimics human disease.

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used to test the efficacy of anticancer drugs. In a murine model of colorectal liver metastases using MoCR cells, treatment with styrene-maleic acid copolymer-pirarubicin micelles resulted in a 90% suppression of tumor growth by volume and reduced the number of tumor nodules to about 5% of the control group. nih.gov This suggests a significant antitumor effect of this formulation in a metastatic setting.

In studies involving cervical cancer xenografts, treatment with this compound alone at a dose of 1 mg/kg only suppressed tumor growth by about 20%, confirming the in vitro findings of resistance in these cancer types. tandfonline.com

Information specifically on the efficacy of this compound in syngeneic (where the tumor tissue and the host animal are from the same genetic background) and genetically engineered mouse models was not available in the provided search results. These models, which have an intact immune system, are important for understanding the interplay between a drug, the tumor, and the host's immune response. Further research using these models would provide a more comprehensive understanding of this compound's in vivo efficacy.

Preclinical Pharmacokinetic Profiles

Preclinical studies reveal that this compound exhibits rapid cellular uptake and distinct distribution patterns that can be influenced by its formulation and route of administration. nih.gov In S-180 tumor-bearing mice, a polymer-conjugated form of this compound (P-THP) was shown to persist in the systemic circulation and accumulate significantly in tumor tissue. bioivt.com At 24, 48, and 72 hours after administration, the concentration of P-THP in tumor tissue was four to 20 times higher than in normal tissues, with the exception of the spleen. bioivt.com In contrast, free this compound was cleared rapidly from circulation. bioivt.com

The route of administration plays a critical role in drug distribution. A study in the rabbit VX2 tumor model compared intra-arterial hepatic (i.a.h.) versus intravenous (i.v.) administration. xenotech.com Following i.a.h. infusion, tumor concentrations of this compound were 10.5 times higher than those achieved via the i.v. route. xenotech.com This localized delivery also resulted in a marked, eight-fold reduction in systemic exposure (Area Under the Curve), which correlated with very low drug concentrations in heart tissue. xenotech.com

Formulation strategies have also been explored to alter biodistribution. In normal mice, a novel liposome (B1194612) powder formulation of this compound (L-THP) was found to reduce the accumulation of the drug in the heart by 81.2% compared to the conventional injection, highlighting a potential strategy for modifying tissue distribution. mdpi.com Comparative studies in SUIT2 tumor-bearing mice between polymer-conjugated this compound (P-THP) and polymer-conjugated doxorubicin (P-DOX) found no significant difference in the drug concentration within the tumor between 6 and 24 hours post-administration. nih.gov

| Animal Model | This compound Formulation | Key Absorption/Distribution Findings | Citation |

|---|---|---|---|

| S-180 tumor-bearing mice | Polymer-conjugated (P-THP) | Accumulated in tumor tissue at 4-20x higher concentrations than normal tissue. | bioivt.com |

| Rabbit VX2 tumor model | Free this compound | Tumor concentration was 10.5x higher with intra-arterial hepatic vs. intravenous administration. | xenotech.com |

| Normal mice | Liposome powder (L-THP) | Heart accumulation was reduced by 81.2% compared to standard injection. | mdpi.com |

| SUIT2 tumor-bearing mice | Polymer-conjugated (P-THP) | No significant difference in tumor concentration compared to polymer-conjugated doxorubicin between 6-24h. | nih.gov |

The metabolism of this compound in preclinical models involves its conversion to other active and inactive compounds. A primary metabolic pathway is the conversion of this compound to doxorubicin (also known as Adriamycin). nih.govnih.gov In preclinical pharmacokinetic studies, a small amount of doxorubicin was detected in the plasma following this compound administration, which was attributed to either the conversion of this compound to doxorubicin in the liver or the presence of small amounts of doxorubicin in the initial formulation. nih.govnih.gov High concentrations of doxorubicin were specifically observed in liver tissue, while other tissues showed high levels of the parent compound, this compound. nih.govnih.gov

Further metabolism of anthracyclines typically involves the reduction of the side chain carbonyl group, which produces hydroxylated metabolites. In a rabbit model, metabolites were detected that co-eluted with adriamycinol and THP-adriamycinol, confirming this metabolic pathway for this compound in animals. Studies in rats investigating the metabolic effects of this compound noted that multiple doses could lead to disturbances in fatty acids and phospholipids. The cardiotoxicity associated with the compound is thought to occur via its metabolite, adriamycinone, through a reactive oxygen species (ROS) mechanism.

Preclinical investigations into the excretion of this compound show that the compound and its metabolites are eliminated through both renal and biliary pathways. A pharmacokinetic study in preclinical models reported that over a 48-hour period, renal excretion accounted for 9% of the administered dose, while biliary excretion accounted for 20%. nih.govnih.gov This indicates that the biliary route is a more significant pathway for the elimination of this compound than the urinary route in these models.

The metabolites of this compound, including doxorubicin and doxorubicinol, are also found in the excreta. While detailed animal-specific data on metabolite excretion is limited, human studies corroborate the low level of urinary excretion, finding that total urinary elimination accounted for approximately 6% of the injected dose. In these human studies, doxorubicin progressively became the main compound found in urine after treatment ended, reflecting the ongoing metabolism and clearance of the drug.

Preclinical Pharmacodynamic Endpoints

This compound's primary mechanism of action involves direct interaction with cellular DNA. It acts as an intercalating agent, inserting itself into the DNA helix, and subsequently interacts with topoisomerase II. nih.gov This engagement disrupts DNA replication and repair processes, leading to cell cycle arrest and apoptosis.

The cellular uptake of this compound, a critical first step in target engagement, is notably efficient. This is attributed in part to its pyranose residue, which allows it to be taken up by the glucose transporter system and the concentrative nucleoside transporter 2 (CNT-2). bioivt.com These transporters are often highly expressed in tumor cells, potentially contributing to the selective accumulation and potent antitumor activity of this compound. bioivt.com

Beyond direct DNA interaction, this compound modulates downstream signaling pathways. In a mouse xenograft model, the combination of this compound with a RIPK1 inhibitor led to elevated levels of the p21 protein in tumor xenografts. biocytogen.com This demonstrates a pharmacodynamic effect on cell cycle regulatory proteins within the tumor microenvironment in vivo. biocytogen.com In vitro studies further support these findings, showing that this compound can suppress the expression of key proteins involved in cell proliferation and survival, such as PCNA, cyclin D1, cyclin E, and Bcl-2, while increasing the expression of the pro-apoptotic protein Bax. nih.gov

Biomarker Modulation in Preclinical Tissues

Preclinical studies have identified several biomarkers whose expression or activity is modulated by this compound, providing insights into its mechanisms of action and resistance. In a murine liver metastasis model of colon cancer, treatment with styrene-maleic acid copolymer (SMA)-pirarubicin micelles led to changes in biomarkers related to apoptosis, proliferation, and microvasculature, which were assessed using immunohistochemistry for active caspase-3, Ki-67, and CD34, respectively. nih.govnih.gov

In the context of hepatocellular carcinoma (HCC), the protein RIPK1 (Receptor-interacting protein kinase 1) and the cyclin-dependent kinase inhibitor p21 have been identified as key players in this compound resistance. medsci.org In vivo studies using a mouse xenograft model demonstrated that inhibiting RIPK1 could enhance the anti-tumor effects of this compound. medsci.org This combination therapy resulted in higher levels of p21 in the xenograft tumors. medsci.org Mechanistically, inhibiting RIPK1 was found to decrease the phosphorylation of AKT (pAKT) and increase p21 levels, leading to cell cycle arrest and reduced proliferation in this compound-treated HCC cells. medsci.org

Resistance to this compound in bladder cancer has been linked to the aldo-keto reductase family 1 member C1 (AKR1C1) gene. mdpi.com In vivo and in vitro models showed that high expression of AKR1C1 conferred resistance to this compound by diminishing the levels of reactive oxygen species (ROS) and 4-hydroxynonenal, thereby protecting cells from this compound-induced apoptosis. mdpi.com

Cardiotoxicity studies in rats have revealed that this compound administration significantly elevates serum levels of cardiac injury biomarkers, including brain natriuretic peptide (BNP), creatine (B1669601) kinase-MB (CK-MB), cardiac troponin T (cTnT), and lactate (B86563) dehydrogenase (LDH). glpbio.comfrontiersin.org It also increases levels of the oxidative stress marker malondialdehyde (MDA). glpbio.comfrontiersin.org Further investigation into the molecular pathways of cardiotoxicity showed that this compound modulates the Phlpp1/AKT/Bcl-2 signaling axis and increases the expression of apoptosis-related proteins such as the Bax/Bcl-2 ratio, cleaved caspase 3, and cleaved caspase 9 in cardiomyocytes. frontiersin.orgspandidos-publications.com

In triple-negative breast cancer (TNBC) models, a circular RNA, circZCCHC2, was found to be upregulated and associated with decreased sensitivity to this compound. nih.gov The mechanism involves circZCCHC2 acting as a sponge for miR-1200, subsequently affecting the expression of the translocated promoter region (TPR) protein and activating the RAS-RAF-MEK-ERK pathway. nih.gov this compound treatment itself was shown to downregulate the expression of circZCCHC2 in TNBC cells. nih.gov

Table 1: Modulation of Biomarkers by this compound in Preclinical Tissues

| Biomarker | Cancer/Tissue Model | Observed Modulation | Associated Effect | Source |

|---|---|---|---|---|

| Active Caspase-3 | Murine liver metastasis | Increased staining | Indication of apoptosis | nih.govnih.gov |

| Ki-67 | Murine liver metastasis | Decreased staining | Inhibition of tumor cell proliferation | nih.govnih.gov |

| RIPK1 / p21 | Hepatocellular Carcinoma (Mouse xenograft) | Inhibition of RIPK1 led to increased p21 | Enhanced anti-tumor effect, overcoming drug resistance | medsci.org |

| AKR1C1 | Bladder Cancer (In vivo/in vitro) | High expression correlated with resistance | Reduced apoptosis by decreasing ROS levels | mdpi.com |

| BNP, CK-MB, cTnT, LDH, MDA | Rat heart tissue | Elevated serum levels | Indication of acute cardiotoxicity | glpbio.comfrontiersin.org |

| Phlpp1/AKT/Bcl-2 | Rat cardiomyocytes | Modulation of the signaling pathway | Control of apoptosis in cardiotoxicity | frontiersin.org |

| circZCCHC2 | Triple-Negative Breast Cancer | Upregulated in resistant cells; downregulated by this compound treatment | Decreased sensitivity to this compound | nih.gov |

Cellular and Molecular Responses in Vivo (e.g., tumor necrosis, proliferation, apoptosis in animal models)

In vivo preclinical studies using various animal models have demonstrated this compound's ability to induce significant cellular and molecular changes in tumor tissues, primarily characterized by apoptosis, reduced proliferation, and tumor necrosis.

Apoptosis: The induction of apoptosis is a key mechanism of this compound's antitumor activity. In a mouse model of bladder cancer, a formulation of this compound loaded into single-walled carbon nanotubes resulted in significantly higher rates of apoptosis in bladder tumors compared to the free drug. scite.ai Similarly, in a murine liver metastasis model, SMA-pirarubicin micelles were shown to induce apoptosis, as confirmed by immunohistochemical staining for active caspase-3. nih.govnih.gov In a rabbit model of conjunctival fibrosis, this compound triggered mitochondrial-associated apoptosis in conjunctival fibroblasts. nih.gov The pro-apoptotic effect of this compound was also observed in non-cancer tissues in toxicity studies; for instance, it increased the rate of apoptosis in a rat model of cardiotoxicity. frontiersin.org

Proliferation: this compound effectively inhibits the proliferation of cancer cells in vivo. In a murine liver metastasis model, treatment with SMA-pirarubicin micelles resulted in a significant reduction in the proliferation of tumor cells by over 90%, as measured by Ki-67 staining. nih.govnih.gov The remaining viable tumor cells were often restricted to the periphery of the tumor nodule. nih.gov In a separate study using a mouse xenograft model of hepatocellular carcinoma, the combination of a RIPK1 inhibitor with this compound synergistically suppressed tumor growth. medsci.org Furthermore, a polymer-conjugated form of this compound, P-THP, effectively suppressed tumor growth in a murine sarcoma S-180 model. nih.gov

Tumor Necrosis: Histological examinations of tumors from animal models treated with this compound formulations frequently reveal extensive tumor necrosis. In a murine liver metastasis model, SMA-pirarubicin micelles led to a threefold increase in tumor necrosis compared to control groups. nih.gov The necrosis was sometimes heterogeneous, with some tumors showing complete necrosis while others exhibited patchy patterns. nih.gov In a rabbit VX2 liver tumor model, the tumor necrosis rate was a key parameter for assessing the antitumor effect of intra-arterial drug administration. koreamed.org

Table 2: In Vivo Cellular and Molecular Responses to this compound

| Response | Animal Model | Key Findings | Source |

|---|---|---|---|

| Apoptosis | Mouse bladder cancer model | This compound-loaded nanotubes showed higher apoptosis rates than free drug. | scite.ai |

| Apoptosis | Murine liver metastasis model | SMA-pirarubicin micelles induced apoptosis (confirmed by active caspase-3 staining). | nih.govnih.gov |

| Apoptosis | Rabbit conjunctival fibrosis model | Triggered mitochondrial-mediated apoptosis in fibroblasts. | nih.gov |

| Proliferation | Murine liver metastasis model | Reduced tumor cell proliferation by >90% (assessed by Ki-67). | nih.govnih.gov |

| Proliferation | Mouse hepatocellular carcinoma xenograft | Combination with RIPK1 inhibitor suppressed tumor growth. | medsci.org |

| Tumor Growth | Mouse sarcoma S-180 model | Polymer-conjugated this compound (P-THP) suppressed tumor growth. | nih.gov |

| Tumor Necrosis | Murine liver metastasis model | SMA-pirarubicin micelles produced a 3-fold increase in tumor necrosis. | nih.gov |

Mechanisms of Resistance to Pirarubicin

Efflux Pump Overexpression and Function

A primary mechanism of resistance to pirarubicin (B1684484) involves the increased expression and activity of ATP-binding cassette (ABC) transporters. iiarjournals.orge-century.us These membrane proteins function as energy-dependent efflux pumps, actively expelling chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and limiting their ability to induce cell death. iiarjournals.orgoaepublish.com

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a 170 kDa transmembrane protein and one of the most well-characterized ABC transporters responsible for MDR. oaepublish.commdpi.comnih.gov Overexpression of P-gp is a significant factor in resistance to anthracyclines, including this compound. iiarjournals.orgnih.gov This protein utilizes energy from ATP hydrolysis to actively transport a wide array of xenobiotics, including anticancer drugs, out of the cell. mdpi.comnih.gov Studies have demonstrated that P-gp can efficiently efflux this compound, and its overexpression leads to decreased intracellular drug accumulation and cytotoxicity. researchgate.net While some research suggests this compound may partially overcome P-gp-mediated resistance compared to other anthracyclines like doxorubicin (B1662922), high levels of P-gp expression remain a critical barrier to its therapeutic success. nih.govresearchgate.net The inhibition of P-gp has been shown to restore this compound accumulation in resistant cells. researchgate.netnih.gov

The Multidrug Resistance-Associated Protein (MRP) family, particularly MRP1 (encoded by the ABCC1 gene), represents another crucial group of efflux pumps implicated in this compound resistance. iiarjournals.orgoaepublish.comnih.gov MRP1 is a 190-kDa transporter that confers resistance to a broad spectrum of chemotherapeutic agents, often those that are conjugated to glutathione (B108866) (GSH). nih.govsolvobiotech.com Like P-gp, MRP1 is an ATP-dependent pump that reduces intracellular drug levels. nih.gov Its substrate specificity includes not only parent drug molecules but also their metabolites, particularly glucuronide and glutathione conjugates. solvobiotech.com The transport of some drugs, such as daunorubicin (B1662515), can be stimulated by the co-transport of free glutathione. solvobiotech.com The overexpression of MRP1 has been documented in various drug-resistant cancer cell lines and is recognized as a key mechanism of resistance to anthracyclines. iiarjournals.orgnih.govsemanticscholar.org

Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is another member of the ABC transporter superfamily that contributes to multidrug resistance. e-century.usoaepublish.comsemanticscholar.org Originally identified in adriamycin-resistant breast cancer cells, BCRP functions as a "half-transporter" that must form a homodimer or higher-order oligomer to become a functional efflux pump. mdpi.com BCRP has a broad substrate specificity that includes anthracyclines like doxorubicin and mitoxantrone, and it plays a significant role in protecting cells from various toxins. mdpi.comoup.com Its overexpression in cancer cells leads to increased efflux and decreased intracellular accumulation of its substrates, thereby contributing to resistance against this compound and other chemotherapeutic agents. iiarjournals.orge-century.us The PI3K/Akt signaling pathway has been implicated in regulating BCRP expression and its role in breast cancer resistance. amegroups.org

Altered Drug Metabolism and Detoxification (e.g., AKR1C1)

Beyond active efflux, cancer cells can develop resistance by enhancing their metabolic and detoxification capabilities. One key enzyme implicated in this process is Aldo-Keto Reductase Family 1 Member C1 (AKR1C1). This enzyme is part of a superfamily that catalyzes the conversion of aldehydes and ketones to their corresponding alcohols. nih.gov

A genome-wide screen identified AKR1C1 as a critical gene for this compound resistance in bladder cancer cells. nih.gov Overexpression of AKR1C1 was shown to significantly increase the resistance of T24 bladder cancer cells to this compound both in vitro and in vivo. nih.govresearchgate.net The mechanism involves the detoxification of cytotoxic aldehydes, such as 4-hydroxynonenal, and the reduction of reactive oxygen species (ROS) levels, which mitigates drug-induced apoptosis. nih.gov Notably, AKR1C1-mediated resistance did not appear to affect the proliferation or migration of the cancer cells themselves but specifically counteracted the cytotoxic effects of the drug. nih.gov Inhibition of AKR1C1 with agents like aspirin (B1665792) has been shown to help reduce this form of drug resistance. nih.gov

| Cell Line | Genetic Modification | IC50 of this compound (µM) | Key Finding |

|---|---|---|---|

| T24 | Parental (Control) | ~0.4 | Baseline sensitivity to this compound. |

| T24-AKR1C1 | AKR1C1 Overexpression | ~1.6 | Overexpression of AKR1C1 increased resistance to this compound by approximately 4-fold. nih.govresearchgate.net |

DNA Damage Repair Pathway Upregulation

This compound, like other anthracyclines, exerts its anticancer effect primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and subsequent cell death. frontiersin.orgiiarjournals.org Consequently, the cell's ability to repair this damage is a critical determinant of its survival and a potential mechanism of resistance. Upregulation of DNA damage response (DDR) and repair pathways can counteract the drug's effects, allowing cancer cells to survive otherwise lethal DNA lesions. oaepublish.comfrontiersin.org

Enhanced DNA repair capacity is a hallmark of resistance to many DNA-damaging agents. oaepublish.com When cells are treated with drugs like this compound, which induces significant DNA damage marked by the phosphorylation of histone H2A.X, they activate complex repair networks. frontiersin.orgfrontiersin.org These networks include pathways like non-homologous end joining (NHEJ) and homologous recombination (HR) to fix double-strand breaks. frontiersin.orgtci-thaijo.org An increased efficiency or upregulation of these pathways can lead to acquired resistance, as the cancer cells become more adept at repairing the drug-induced damage before it can trigger apoptosis. dntb.gov.uanih.gov

Topoisomerase II Alterations (e.g., reduced expression, mutational analysis)

As a topoisomerase II inhibitor, the efficacy of this compound is directly dependent on the presence and function of this target enzyme. frontiersin.orgiiarjournals.org Topoisomerase II facilitates DNA replication and transcription by creating transient double-strand breaks to resolve DNA tangles. This compound stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands and leading to cytotoxic DNA breaks. nih.gov

Resistance to topoisomerase II inhibitors can arise through several alterations to the enzyme itself. frontiersin.org These include:

Reduced Expression: A common mechanism of resistance is the decreased expression of the topoisomerase IIα isoform, which is highly expressed in proliferating cells and is the primary target of many anticancer drugs. nih.gov Lower levels of the enzyme result in fewer drug-target complexes being formed, thus reducing the amount of DNA damage and subsequent cytotoxicity. nih.gov

Mutations: Mutations in the gene encoding topoisomerase II can alter the enzyme's structure. These mutations can interfere with the drug's ability to bind to the enzyme-DNA complex or can affect the catalytic cycle of the enzyme, making it less susceptible to being "poisoned" by the drug. nih.govfrontiersin.org This can lead to a situation where significantly higher nuclear concentrations of the drug are required to achieve the same level of cytotoxicity compared to sensitive cells. frontiersin.org

These enzymatic alterations fundamentally change the drug-target interaction, representing a significant mechanism of intrinsic or acquired resistance to this compound. frontiersin.org

Apoptosis Pathway Evasion Mechanisms

Apoptosis, or programmed cell death, is a primary mechanism through which this compound exerts its anticancer effects. Consequently, cancer cells have evolved sophisticated strategies to disrupt this pathway, thereby acquiring resistance to the drug.

Overexpression of Anti-Apoptotic Proteins (e.g., Bcl-2, Mcl-1)

A prominent mechanism of apoptosis evasion is the overexpression of anti-apoptotic proteins belonging to the B-cell lymphoma 2 (Bcl-2) family. These proteins, including Bcl-2 and Myeloid Cell Leukemia 1 (Mcl-1), function to inhibit the intrinsic apoptotic pathway by preventing the release of cytochrome c from the mitochondria, a critical step in the activation of caspases.

Research has shown that elevated levels of Bcl-2 are associated with resistance to this compound. In a study on bladder cancer cells, overexpression of the aldo-keto reductase family 1 member C1 (AKR1C1) gene led to increased resistance to this compound. nih.gov This resistance was accompanied by a significant increase in the expression of the anti-apoptotic protein Bcl-2, which contributed to the inhibition of this compound-induced apoptosis. nih.gov

Similarly, Mcl-1, another key anti-apoptotic protein, plays a crucial role in conferring resistance to various chemotherapeutic agents, and its overexpression is a recognized mechanism of drug resistance in several cancers. frontiersin.orgscitechnol.comfrontiersin.orgnih.gov Upregulation of Mcl-1 can sequester pro-apoptotic proteins, thereby preventing the initiation of the apoptotic cascade. scitechnol.com While direct studies specifically linking Mcl-1 overexpression to this compound resistance are emerging, the established role of Mcl-1 in resistance to other anthracyclines and targeted therapies suggests it is a highly probable mechanism of resistance to this compound as well. frontiersin.orgnih.gov

Table 1: Role of Anti-Apoptotic Proteins in this compound Resistance

| Protein | Cancer Type | Research Finding | Implication for this compound Resistance |

|---|---|---|---|

| Bcl-2 | Bladder Cancer | Overexpression of AKR1C1 led to increased Bcl-2 levels and resistance to this compound-induced apoptosis. nih.gov | Elevated Bcl-2 can block the apoptotic pathway initiated by this compound. |

| Mcl-1 | General Cancer | Overexpression is a common mechanism of resistance to various chemotherapies by inhibiting apoptosis. frontiersin.orgscitechnol.comfrontiersin.org | Increased Mcl-1 levels are likely to confer resistance to this compound by preventing cancer cell death. |

Defective Caspase Activation

Caspases are a family of proteases that act as the executioners of apoptosis. Their activation is a critical step in the apoptotic pathway, leading to the cleavage of essential cellular proteins and ultimately, cell death. A defective caspase activation cascade can therefore render cancer cells resistant to apoptosis-inducing drugs like this compound.

Signaling Pathway Dysregulation in Resistance (e.g., AKT, ERK, GRP78, RIPK1)

The dysregulation of various intracellular signaling pathways is a hallmark of cancer and plays a pivotal role in the development of chemoresistance. Several key pathways have been implicated in mediating resistance to this compound.

The PI3K/AKT and Ras/Raf/MEK/ERK pathways are crucial for cell survival, proliferation, and inhibition of apoptosis. Studies have shown that treatment with this compound can paradoxically lead to the activation of both the AKT and ERK pathways in bladder cancer cells. nih.govd-nb.info This drug-induced activation serves as a compensatory survival mechanism, thereby diminishing the cytotoxic efficacy of this compound. Inhibition of either AKT or ERK has been shown to sensitize bladder cancer cells to this compound, highlighting their roles in resistance. nih.gov

Glucose-regulated protein 78 (GRP78) , also known as BiP or HSPA5, is a molecular chaperone in the endoplasmic reticulum that plays a critical role in protecting cells from stress-induced apoptosis. oncodaily.comwindows.net In triple-negative breast cancer (TNBC), higher levels of GRP78 have been observed in this compound-resistant cells. oncodaily.commdpi.com The downregulation of GRP78 was found to reverse this resistance, suggesting that GRP78 is a key mediator of chemoresistance in this context. oncodaily.commdpi.com The mechanism appears to involve the p-AKT/mTOR signaling pathway, where GRP78 expression is modulated by miR-495-3p. oncodaily.com

Receptor-interacting protein kinase 1 (RIPK1) is another key molecule that has been implicated in this compound resistance, particularly in hepatocellular carcinoma (HCC). researchgate.netfrontiersin.org Inhibition of RIPK1 was found to enhance the anti-tumor effects of this compound by overcoming chemoresistance. researchgate.netfrontiersin.org The underlying mechanism involves the RIPK1-AKT-P21-dependent pathway, where inhibiting RIPK1 leads to decreased phosphorylation of AKT and an increase in the cell cycle inhibitor p21, ultimately promoting cell cycle arrest and sensitizing the cancer cells to this compound. researchgate.netfrontiersin.org

Table 2: Dysregulated Signaling Pathways in this compound Resistance

| Pathway/Protein | Cancer Type | Role in Resistance | Associated Findings |

|---|---|---|---|

| AKT (Protein Kinase B) | Bladder Cancer, Hepatocellular Carcinoma | Promotes cell survival and inhibits apoptosis, leading to reduced sensitivity to this compound. nih.govresearchgate.netfrontiersin.org | This compound treatment can induce AKT phosphorylation; inhibition of AKT sensitizes cells to this compound. nih.govd-nb.inforesearchgate.netfrontiersin.org |

| ERK (Extracellular signal-regulated kinase) | Bladder Cancer | Promotes cell survival and proliferation, counteracting the cytotoxic effects of this compound. nih.gov | This compound treatment can induce ERK phosphorylation; inhibition of ERK sensitizes cells to this compound. nih.govd-nb.info |

| GRP78 (Glucose-regulated protein 78) | Triple-Negative Breast Cancer | Protects cancer cells from this compound-induced apoptosis. oncodaily.commdpi.com | Higher GRP78 expression is found in this compound-resistant cells; downregulation of GRP78 reverses resistance via the p-AKT/mTOR pathway. oncodaily.commdpi.com |

| RIPK1 (Receptor-interacting protein kinase 1) | Hepatocellular Carcinoma | Participates in resistance to this compound-induced cell death. researchgate.netfrontiersin.org | Inhibition of RIPK1 enhances the cytotoxic efficacy of this compound through the AKT-P21-dependent pathway. researchgate.netfrontiersin.org |

Microenvironmental Factors Influencing Resistance

The tumor microenvironment (TME) is a complex and dynamic ecosystem that significantly influences tumor progression and response to therapy. Several components of the TME can contribute to this compound resistance.

The extracellular matrix (ECM) , the non-cellular component of the TME, can also confer resistance. A dense ECM can act as a physical barrier, impeding the penetration and distribution of this compound into the tumor mass. oncodaily.comcrownbio.com Additionally, interactions between cancer cells and ECM proteins, mediated by integrins, can activate pro-survival signaling pathways, further contributing to drug resistance. mdpi.comfrontiersin.org

Cancer-associated fibroblasts (CAFs) are a major cellular component of the TME and are known to orchestrate drug resistance. crownbio.commdpi.comnih.gov CAFs can contribute to this compound resistance through several mechanisms, including the secretion of growth factors and cytokines that promote cancer cell survival, remodeling of the ECM to create a barrier to drug delivery, and the induction of a pro-survival state in cancer cells. frontiersin.orgcrownbio.commdpi.comnih.gov

Finally, the acidic nature of the tumor microenvironment can also play a role in drug resistance. The altered pH can affect the ionization state and cellular uptake of chemotherapeutic agents, potentially reducing their intracellular concentration and efficacy. oaepublish.com

Strategies to Overcome Pirarubicin Resistance Preclinical Focus

Combinatorial Approaches with Molecularly Targeted Agents

The co-administration of pirarubicin (B1684484) with molecularly targeted agents represents a promising strategy to overcome resistance. By targeting specific pathways that contribute to cell survival and drug resistance, these agents can synergistically enhance the anti-tumor activity of this compound.

This compound functions as a topoisomerase II inhibitor, interfering with DNA replication and repair. newdrugapprovals.org Preclinical data suggest that combining inhibitors of both topoisomerase I and II could result in a synergistic anti-tumor effect. popline.org For instance, the combination of a topoisomerase I inhibitor with a topoisomerase II inhibitor like epirubicin (B1671505), a compound related to this compound, has been explored in early-phase studies, suggesting a potential for synergistic interaction, although this can also lead to increased toxicity. popline.org The rationale is that inhibiting both enzymes, which are crucial for resolving DNA topological problems during replication, could lead to an overwhelming level of DNA damage that cancer cells cannot repair, thus overcoming resistance. diva-portal.orgacs.org

Cancer cells with dysfunctional G1/S checkpoints, a common feature in many cancers, become heavily reliant on the G2/M checkpoint for DNA repair before cell division. oncotarget.com Targeting this dependency by combining this compound with cell cycle checkpoint inhibitors, such as those targeting CHK1, WEE1, and ATR, is a rational approach to enhance its efficacy. nih.govnih.govnih.gov Preclinical studies have shown that inhibiting these checkpoint kinases can prevent cancer cells from arresting the cell cycle to repair DNA damage induced by agents like this compound, leading to increased cell death. oncotarget.comhealthbooktimes.org This strategy aims to exploit the inherent genomic instability of cancer cells, pushing them past a threshold of DNA damage that triggers apoptosis. mdpi.comnih.gov The combination of PARP inhibitors with cell cycle checkpoint inhibitors has also shown promise in preclinical models, suggesting a broader applicability for this strategy in overcoming resistance to DNA-damaging agents. oncotarget.comnih.gov

The DNA Damage Response (DDR) is a network of pathways that cells use to repair damaged DNA. nih.gov Cancer cells often have defects in these pathways, making them vulnerable to agents that cause further DNA damage. mdpi.com Combining this compound with inhibitors of key DDR proteins, such as PARP, ATM, and DNA-PK, can create a synthetic lethal interaction. nih.govfrontiersin.org This means that while inhibition of either the DDR pathway or treatment with this compound alone may not be lethal, the combination is. Preclinical studies have demonstrated that combining PARP inhibitors with agents that induce DNA damage can be highly effective, particularly in tumors with existing DNA repair deficiencies. nih.govmdpi.com Modulating the DDR pathway can prevent cancer cells from repairing the DNA lesions caused by this compound, thus enhancing its cytotoxic effect and overcoming resistance. drugtargetreview.comresearchgate.net

Activation of pro-survival signaling pathways is a common mechanism of drug resistance. Preclinical studies have identified several key pathways whose inhibition can sensitize cancer cells to this compound.

RIPK1 Inhibition: Receptor-interacting protein kinase 1 (RIPK1) plays a role in cell death and inflammation. sironax.com.cn Studies in hepatocellular carcinoma have shown that inhibiting RIPK1 enhances the cytotoxic effect of this compound. nih.govnih.govgenscript.com This is achieved by overcoming drug resistance through the modulation of the AKT-p21-dependent pathway. nih.govnih.govgenscript.com The combination of a RIPK1 inhibitor with this compound has demonstrated synergistic anti-tumor effects in mouse xenograft models. nih.gov

AKT/ERK Inhibition: The AKT and ERK signaling pathways are frequently activated in cancer and contribute to cell survival and proliferation, often leading to therapeutic failure. frontiersin.orgnih.gov this compound treatment has been found to elevate the phosphorylation of both AKT and ERK1/2. frontiersin.orgnih.govresearchgate.net Preclinical studies in bladder cancer have shown that inhibitors of AKT (like MK2206) and ERK1/2 (like AZD6244) can significantly sensitize cancer cells to this compound. frontiersin.orgnih.gov Interestingly, inhibiting one pathway can lead to the activation of the other, suggesting that simultaneous inhibition of both pathways may be more effective. frontiersin.orgnih.gov The biguanide (B1667054) phenformin (B89758) has been shown to inhibit both AKT and ERK phosphorylation and acts synergistically with this compound in both in vitro and in vivo models. frontiersin.orgnih.gov

Table 1: Preclinical Findings on Combination Therapies with this compound

| Combination Agent | Target Pathway | Cancer Model | Key Findings | Citations |

| Topoisomerase I Inhibitor | Topoisomerase I & II | General Cancer Models | Potential for synergistic anti-tumor effects by dual inhibition. | popline.orgacs.org |

| CHK1/WEE1/ATR Inhibitors | Cell Cycle Checkpoints | Ovarian Cancer, General | Prevents DNA repair, leading to increased apoptosis in combination with DNA damaging agents. | oncotarget.comnih.govnih.govhealthbooktimes.org |

| PARP Inhibitors | DNA Damage Response | Ovarian Cancer, Breast Cancer | Creates synthetic lethality, especially in tumors with existing DNA repair defects. | nih.govmdpi.com |

| RIPK1 Inhibitor (Necrostatin-1) | RIPK1/AKT/p21 | Hepatocellular Carcinoma | Enhances this compound's cytotoxicity by overcoming resistance via the AKT-p21 pathway. | nih.govnih.govgenscript.com |

| AKT Inhibitor (MK2206) | AKT Signaling | Bladder Cancer | Sensitizes cancer cells to this compound treatment. | frontiersin.orgnih.gov |

| ERK1/2 Inhibitor (AZD6244) | ERK Signaling | Bladder Cancer | Profoundly sensitizes cancer cells to this compound treatment. | frontiersin.orgnih.gov |

| Phenformin | Dual AKT/ERK Inhibition | Bladder Cancer | Synergistic action with this compound both in vitro and in vivo. | frontiersin.orgnih.gov |

Reversal of Efflux Pump Activity (e.g., P-glycoprotein inhibitors)

A major mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells. uky.edunih.gov this compound is a substrate for some of these efflux pumps. frontiersin.org Strategies to overcome this form of resistance include the co-administration of P-gp inhibitors. While early generations of P-gp inhibitors had limited clinical success due to toxicity and unfavorable pharmacokinetics, the concept remains a valid preclinical strategy. nih.gov Research continues to explore more effective and less toxic inhibitors to be used in combination with drugs like this compound to increase their intracellular concentration and efficacy.

Novel Drug Delivery Systems for Resistance Overcoming

Nanotechnology offers a promising avenue to overcome this compound resistance by altering the drug's pharmacokinetic profile and cellular uptake mechanisms.

Nanoparticles and Liposomes: Encapsulating this compound into nanoparticles or liposomes can help overcome efflux pump-mediated resistance. frontiersin.orgnih.gov These delivery systems can be designed to release the drug in a sustained manner, maintaining a higher intracellular concentration. Furthermore, nanoparticles can be taken up by cells through endocytosis, bypassing the efflux pumps located on the cell membrane. nih.gov Preclinical studies have shown that nanoparticle formulations of anthracyclines can decrease the IC50 values in resistant cells compared to the free drug. uky.edu For example, a novel lipid hybrid albumin nanoparticle formulation of this compound has been developed, which, while focusing on reducing toxicity, also holds potential for altering drug transport and overcoming resistance. acs.org

Nanoparticle Encapsulation and Enhanced Cellular Uptake

Encapsulating this compound within nanoparticles is a promising strategy to overcome resistance. nih.govdntb.gov.ua Biodegradable polymeric nanoparticles, such as those made from methoxy (B1213986) polyethylene (B3416737) glycol-polylactic acid (mPEG-PLA) and pluronic L-61, have been developed to carry this compound. nih.govdntb.gov.ua These nanoparticles can protect the drug from premature degradation and metabolism, and their surface properties can be engineered to improve circulation time and tumor accumulation via the enhanced permeability and retention (EPR) effect. dntb.gov.uanih.gov Studies have shown that this compound-loaded nanoparticles exhibit high encapsulation efficiency, sustained drug release, and superior anti-cancer activity against resistant cells compared to the free drug. nih.govdntb.gov.ua For instance, co-delivery of this compound and paclitaxel (B517696) using human serum albumin nanoparticles resulted in higher drug accumulation in tumors and enhanced antitumor effects in breast cancer models. nih.gov

Liposomal Formulations and Targeted Delivery

Liposomal formulations represent another advanced drug delivery strategy for this compound. nih.govresearchgate.net Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and altering their pharmacokinetic profile. nih.govru.nl These formulations can reduce the systemic toxicity of the encapsulated drug while enabling controlled release and targeted delivery to tumor tissues. nih.gov By modifying the liposome (B1194612) surface with targeting ligands, such as antibodies or proteins, it is possible to achieve active targeting of cancer cells that overexpress specific receptors. ru.nlnih.gov While specific preclinical data on this compound-loaded liposomes is emerging, the principles established with other anthracyclines, like doxorubicin (B1662922) in the form of Doxil®, demonstrate the potential of this approach to bypass efflux pumps and enhance therapeutic efficacy. nih.govmdpi.com

Prodrug Strategies for Improved Intracellular Concentration

The prodrug approach involves chemically modifying this compound into an inactive form that is converted to the active cytotoxic agent at the tumor site. nih.govacs.orgjst.go.jp This strategy can improve the drug's physicochemical properties and overcome resistance. researchgate.net One approach involves conjugating this compound to a polymer like N-(2-hydroxypropyl)methacrylamide (HPMA) via a pH-sensitive linker, such as a hydrazone bond. acs.org This polymeric prodrug (P-THP) is stable in the bloodstream but releases the active this compound in the acidic microenvironment of tumors or within lysosomes after cellular uptake. acs.org Preclinical studies have shown that P-THP has significantly greater cellular uptake and cytotoxicity compared to equivalent doxorubicin conjugates. acs.org Another strategy involves creating fatty-acid-modified this compound, such as palmitic acid-THP, which can self-assemble into nanosuspensions. jst.go.jp These nanosuspensions are taken up by cancer cells, where the acid-labile linkage is cleaved, releasing the active drug and exerting a potent antitumor effect. jst.go.jp

Interactive Table 2: Preclinical Strategies to Overcome this compound Resistance Click on the headers to sort the data.

| Strategy | Formulation/Prodrug | Key Finding | Cell/Animal Model | Citation |

| Nanoparticle Encapsulation | PLA-Pluronic L-61 Hybrid NPs | Higher tumor regression compared to free this compound | EAC tumor-bearing mice | nih.govdntb.gov.ua |

| Nanoparticle Encapsulation | Human Serum Albumin NPs (co-delivery with Paclitaxel) | Superior antitumor effect and increased apoptosis | 4T1 breast cancer model | nih.gov |

| Prodrug Strategy | HPMA-pirarubicin conjugate (P-THP) | ~10x greater cellular uptake than P-DOX conjugate | SUIT2 pancreatic cancer cells | acs.org |

| Prodrug Strategy | Palmitic acid-pirarubicin nanosuspension | Gradual release of free THP intracellularly | Colon 26 cells | jst.go.jp |

| Prodrug Strategy | Human Serum Albumin-pirarubicin conjugate | pH-sensitive release of this compound | In vitro | nih.gov |

Synthesis, Structural Modifications, and Analog Development

Advanced Synthetic Methodologies for Pirarubicin (B1684484)

The chemical synthesis of this compound is a complex undertaking that involves the precise construction of its tetracyclic aglycone and the stereocontrolled attachment of a modified sugar moiety. Researchers have continually sought to develop more efficient and selective synthetic routes.

Novel Approaches to Glycosidic Bond Formation

The formation of the glycosidic bond between the anthracycline aglycone and the daunosamine (B1196630) sugar derivative is a critical step in the synthesis of this compound. Traditional methods often face challenges with stereoselectivity and yield. To address these issues, novel glycosylation strategies have been developed.

One promising approach involves the use of glycosyl donors with novel leaving groups that can be activated under mild conditions, allowing for greater control over the stereochemical outcome. For instance, the use of sulfoxides or trichloroacetimidates as leaving groups on the sugar moiety has shown success in promoting the desired α-glycosidic linkage characteristic of anthracyclines. Furthermore, the strategic use of protecting groups on both the sugar and the aglycone is crucial to prevent unwanted side reactions and to direct the stereoselectivity of the glycosylation reaction. The choice of solvent and promoter also plays a significant role in influencing the anomeric selectivity.

Another innovative strategy is the development of enzymatic or chemo-enzymatic methods for glycosidic bond formation. While still in the early stages of development for complex molecules like this compound, these methods offer the potential for unparalleled stereospecificity and milder reaction conditions compared to purely chemical approaches.

Stereoselective Synthesis of Chiral Centers

This compound possesses multiple chiral centers, and their correct stereochemical configuration is essential for its biological activity. The stereoselective synthesis of these centers, particularly those within the anthracycline aglycone and the tetrahydropyranyl ring of the sugar moiety, has been a key focus of synthetic efforts.

For the aglycone, strategies often employ chiral pool synthesis, starting from readily available chiral natural products. Asymmetric catalysis, including enantioselective reductions and aldol (B89426) reactions, has also been instrumental in establishing the correct stereochemistry at various positions of the tetracyclic ring system. nih.gov

The stereoselective synthesis of the 4'-O-tetrahydropyranyl-modified daunosamine moiety presents its own unique challenges. The formation of the tetrahydropyranyl (THP) ether at the 4'-position of the daunosamine sugar must be conducted in a way that controls the formation of the new stereocenter on the THP ring. This is often achieved through the use of chiral catalysts or by employing substrate-controlled diastereoselective reactions.

Structural-Activity Relationship (SAR) Studies of this compound Analoguesnih.gov